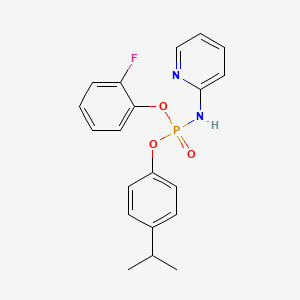
2-Fluorophenyl 4-(propan-2-yl)phenyl pyridin-2-ylphosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE is a complex organic compound with the molecular formula C20H20FN2O3P This compound features a pyridine ring substituted with a phosphoryl group, which is further connected to two phenoxy groups, one of which is fluorinated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acrolein and ammonia.
Introduction of the Phosphoryl Group: The phosphoryl group is introduced using a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of Phenoxy Groups: The phenoxy groups are attached via nucleophilic substitution reactions, where phenol derivatives react with the phosphorylated pyridine intermediate.
Fluorination: The fluorine atom is introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy and pyridine rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of corresponding phenolic and pyridine N-oxide derivatives.
Reduction: Formation of reduced amine and alcohol derivatives.
Substitution: Formation of substituted phenoxy and pyridine derivatives.
Applications De Recherche Scientifique
N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The phenoxy groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Chlorophenoxy)[4-(Propan-2-yl)phenoxy]phosphoryl]pyridin-2-amine
- N-[(2-Bromophenoxy)[4-(Propan-2-yl)phenoxy]phosphoryl]pyridin-2-amine
- N-[(2-Methylphenoxy)[4-(Propan-2-yl)phenoxy]phosphoryl]pyridin-2-amine
Uniqueness
N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its metabolic stability and binding affinity to biological targets. This makes it a valuable compound for drug development and other advanced applications.
Propriétés
Formule moléculaire |
C20H20FN2O3P |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-[(2-fluorophenoxy)-(4-propan-2-ylphenoxy)phosphoryl]pyridin-2-amine |
InChI |
InChI=1S/C20H20FN2O3P/c1-15(2)16-10-12-17(13-11-16)25-27(24,23-20-9-5-6-14-22-20)26-19-8-4-3-7-18(19)21/h3-15H,1-2H3,(H,22,23,24) |
Clé InChI |
JDWPDKUFCFECHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11696725.png)
![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B11696731.png)
![(4Z)-3-(4-nitrophenyl)-4-[(2-nitrophenyl)hydrazinylidene]-5-oxopyrazole-1-carbothioamide](/img/structure/B11696737.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11696740.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11696752.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11696765.png)
![2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11696768.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11696769.png)
![4,5-bis(4-methoxyphenyl)-2-{[(E)-(3-nitrophenyl)methylidene]amino}furan-3-carbonitrile](/img/structure/B11696771.png)
![(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11696784.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696789.png)
![N-(2-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11696795.png)
